

Spectroscopic analysis of "delta2-Cefadroxil" (NMR, MS, IR)

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Compound of Interest

Compound Name: *delta2-Cefadroxil*

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Spectroscopic Analysis of Δ^2 -Cefadroxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of Δ^2 -Cefadroxil, an isomer of the widely used cephalosporin antibiotic, Cefadroxil. While spectroscopic data for the parent compound, Cefadroxil (also known as Δ^3 -Cefadroxil), is readily available, detailed analysis of its Δ^2 -isomer is less common in published literature. This guide synthesizes known spectroscopic principles of cephalosporins to present an extrapolated yet detailed spectroscopic profile of Δ^2 -Cefadroxil, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information herein is intended to support research, development, and quality control activities involving this compound.

Introduction to Δ^2 -Cefadroxil

Cefadroxil is a first-generation cephalosporin antibiotic effective against a broad spectrum of Gram-positive and some Gram-negative bacteria. Its chemical structure features a β -lactam ring fused to a dihydrothiazine ring, forming the core 7-aminocephalosporanic acid (7-ACA) nucleus. The position of the double bond within the dihydrothiazine ring determines the isomeric form. In the common form, Cefadroxil, the double bond is at the Δ^3 position. The Δ^2 -isomer, Δ^2 -Cefadroxil, features the double bond between C-2 and C-3. While often considered

an impurity or a degradation product, the characterization of Δ^2 -isomers is crucial for understanding the stability and purity of Cefadroxil formulations.

Molecular Structure:

- Δ^3 -Cefadroxil (Cefadroxil): (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Δ^2 -Cefadroxil: (6R,7R)-7-[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid

The shift in the double bond position leads to distinct, albeit sometimes subtle, differences in the spectroscopic signatures of the two isomers.

Spectroscopic Data

The following tables summarize the expected quantitative data for the spectroscopic analysis of Δ^2 -Cefadroxil, derived from known data of Cefadroxil and the established effects of Δ^2 isomerization in cephalosporins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of cephalosporins, allowing for the unambiguous differentiation between Δ^2 and Δ^3 isomers. The key differences are observed in the chemical shifts of the protons and carbons within the cephem nucleus.

Table 1: Predicted ^1H NMR Spectral Data for Δ^2 -Cefadroxil in a suitable deuterated solvent (e.g., D_2O with acid)

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-2	~ 3.5 - 3.7	d	~ 18	Part of an AB system with H-2'.
H-2'	~ 3.2 - 3.4	d	~ 18	Part of an AB system with H-2.
H-4	~ 6.0 - 6.3	t	~ 4	Olefinic proton, shifted downfield compared to Δ^3 -isomer's H-2.
H-6	~ 5.0 - 5.2	d	~ 4-5	
H-7	~ 5.5 - 5.7	dd	~ 4-5, 8-9	Coupled to H-6 and the amide proton.
C-3 CH ₃	~ 2.0 - 2.2	s	-	
Side Chain α -CH	~ 5.4 - 5.6	d	~ 6-7	
Aromatic Protons	~ 6.8 - 7.5	m	-	From the 4-hydroxyphenyl group.
Amide NH	~ 9.0 - 9.3	d	~ 8-9	
Amino NH ₂	Broad singlet	-	-	Exchangeable with D ₂ O.

Table 2: Predicted ¹³C NMR Spectral Data for Δ^2 -Cefadroxil

Carbon	Expected Chemical Shift (δ , ppm)	Notes
C-2	~ 25 - 30	Aliphatic CH_2 , shielded compared to C-2 in Δ^3 -isomer.
C-3	~ 125 - 130	Olefinic carbon, deshielded.
C-4	~ 120 - 125	Olefinic carbon, deshielded.
C-6	~ 58 - 60	
C-7	~ 56 - 58	
C-8 (β -lactam C=O)	~ 165 - 168	
C-3 CH_3	~ 20 - 23	
Carboxyl C=O	~ 170 - 175	
Side Chain C=O	~ 172 - 175	
Side Chain α -C	~ 57 - 59	
Aromatic Carbons	~ 115 - 160	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common technique for cephalosporin analysis.

Table 3: Predicted Mass Spectrometry Data for Δ^2 -Cefadroxil

Parameter	Value	Notes
Molecular Formula	$C_{16}H_{17}N_3O_5S$	
Molecular Weight	363.39 g/mol	
$[M+H]^+$	m/z 364.1	Protonated molecule, expected in positive ion mode ESI.
$[M-H]^-$	m/z 362.1	Deprotonated molecule, expected in negative ion mode ESI.
Key Fragment Ions (Positive Mode)	m/z 208.1, 158.1, 114.1	The fragmentation pattern is expected to be similar to Cefadroxil, with the primary fragmentation occurring at the β -lactam ring and the side chain. ^[1] Subtle differences in fragment intensities may be observed due to the different stability of the Δ^2 -cephem nucleus.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The key characteristic bands for cephalosporins are the β -lactam carbonyl stretch and the amide bands.

Table 4: Predicted IR Absorption Data for Δ^2 -Cefadroxil

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (phenol and carboxyl)	3200 - 3500	Broad	
N-H stretch (amine and amide)	3200 - 3400	Medium	
C-H stretch (aromatic and aliphatic)	2850 - 3100	Medium	
β -lactam C=O stretch	~ 1770 - 1790	Strong	This is a highly characteristic and strong absorption for cephalosporins. The position is sensitive to the ring strain.
Amide I (C=O stretch)	~ 1680 - 1700	Strong	
Carboxyl C=O stretch	~ 1700 - 1725	Strong	May overlap with the amide I band.
C=C stretch (aromatic and olefinic)	~ 1500 - 1650	Medium	
Amide II (N-H bend)	~ 1520 - 1550	Medium	

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Δ^2 -Cefadroxil.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation of the Δ^2 -isomer.

Instrumentation:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

- Accurately weigh 5-10 mg of Δ^2 -Cefadroxil.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) with a small amount of DCI to aid solubility, or $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.

 1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): 12-16 ppm.
- Temperature: 298 K.

 ^{13}C NMR Acquisition Parameters:

- Pulse Program: Standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024-4096 (or more, as ^{13}C is less sensitive).
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 200-240 ppm.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired FID.
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS or DSS).
- Integrate the peaks in the ^1H spectrum.
- Assign the peaks based on chemical shifts, multiplicities, and coupling constants. 2D NMR experiments (COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

Mass Spectrometry

Objective: To determine the molecular weight and study the fragmentation pattern of Δ^2 -Cefadroxil.

Instrumentation:

- Mass Spectrometer with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
- Liquid Chromatography (LC) system for sample introduction.

Sample Preparation:

- Prepare a stock solution of Δ^2 -Cefadroxil in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase.

LC-MS Parameters:

- LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 3.5 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.2-0.4 mL/min.

- Injection Volume: 1-5 μ L.
- Ionization Mode: ESI positive and negative.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas Flow: 600-800 L/hr.
- Mass Range: m/z 50-500.
- Collision Energy (for MS/MS): Ramped from 10-40 eV to obtain fragment ions.

Data Analysis:

- Identify the protonated $[M+H]^+$ or deprotonated $[M-H]^-$ molecular ion in the full scan mass spectrum.
- Analyze the MS/MS spectrum to identify characteristic fragment ions.
- Propose a fragmentation pathway based on the observed fragments.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in Δ^2 -Cefadroxil.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

- Place a small amount of the solid Δ^2 -Cefadroxil powder directly onto the ATR crystal.
- Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr pellet method):

- Grind 1-2 mg of Δ^2 -Cefadroxil with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

FTIR Acquisition Parameters:

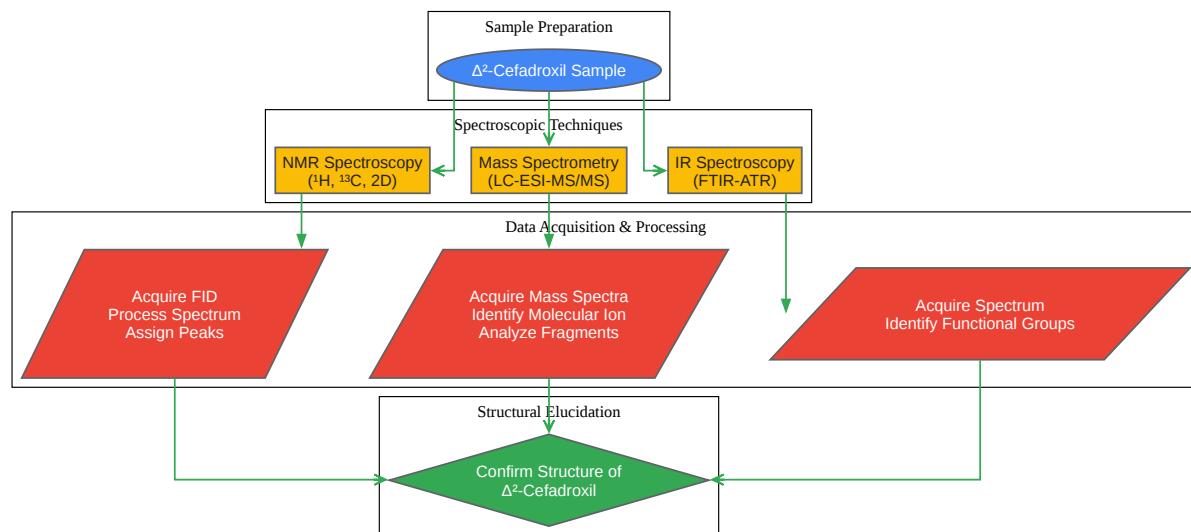
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected before scanning the sample.

Data Analysis:

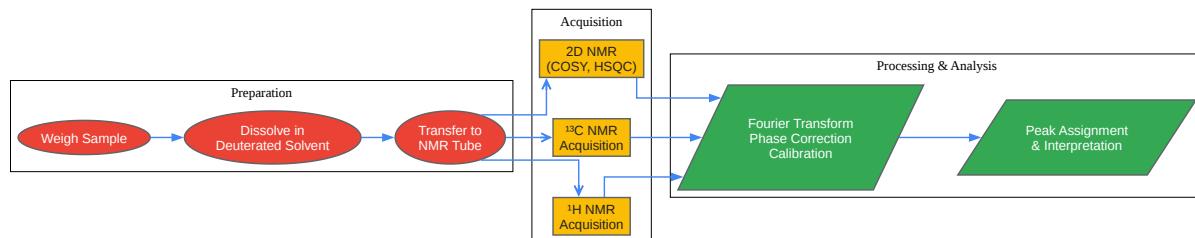
- Identify the characteristic absorption bands for the functional groups present in the molecule.
- Pay close attention to the β -lactam carbonyl stretching frequency, which is a key diagnostic peak.

Visualization of Analytical Workflows

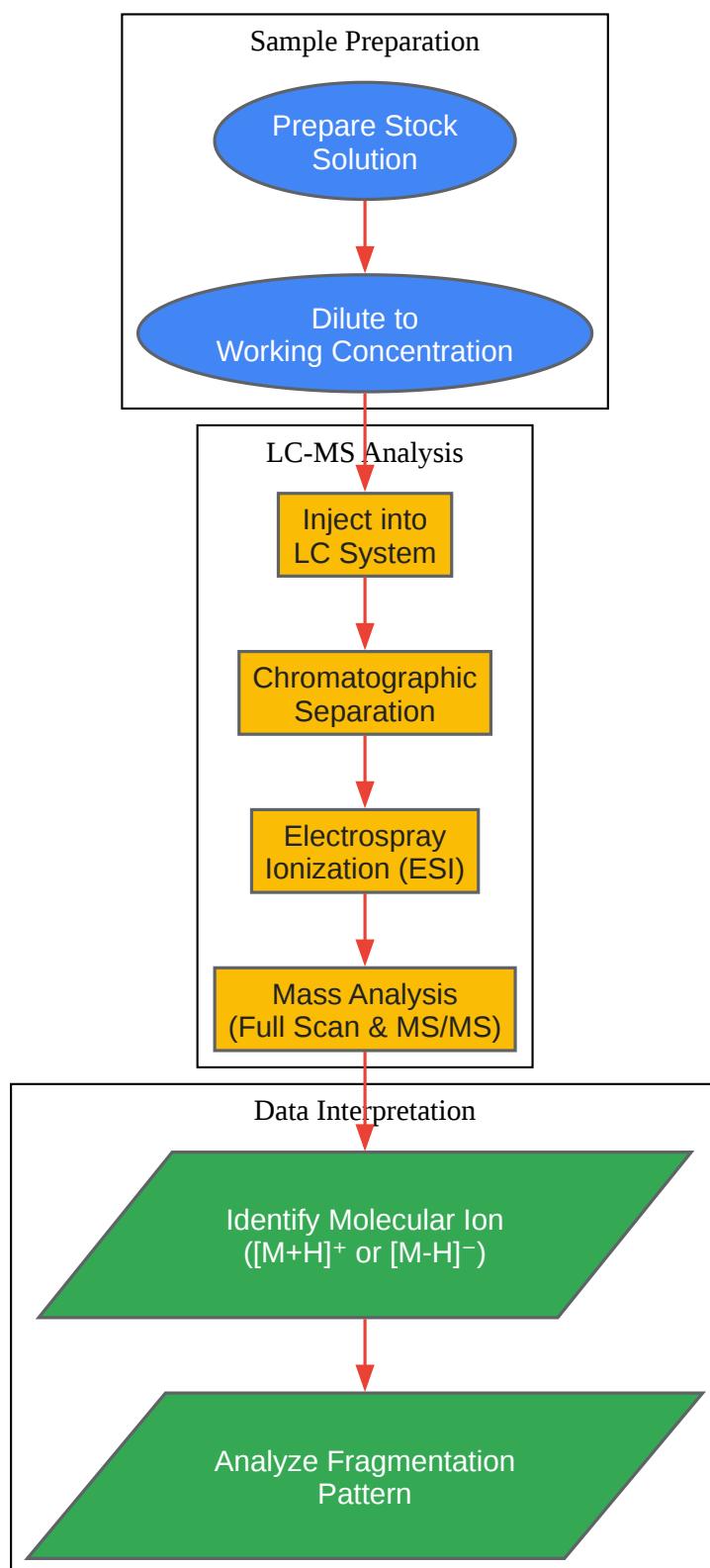
The following diagrams illustrate the logical flow of the spectroscopic analysis of Δ^2 -Cefadroxil.

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Caption: General workflow for the spectroscopic analysis of Δ^2 -Cefadroxil.

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Caption: Detailed workflow for NMR analysis of Δ^2 -Cefadroxil.



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Caption: Workflow for the Mass Spectrometry analysis of Δ^2 -Cefadroxil.

Conclusion

The spectroscopic analysis of Δ^2 -Cefadroxil is essential for its identification and for ensuring the purity of Cefadroxil drug products. This guide provides a comprehensive, albeit extrapolated, set of spectroscopic data and detailed experimental protocols to aid researchers in this endeavor. The key to differentiating the Δ^2 - and Δ^3 -isomers lies in the careful analysis of NMR spectra, which show characteristic shifts in the signals of the cepham nucleus protons and carbons. Mass spectrometry and IR spectroscopy provide complementary information for a complete structural confirmation. The provided workflows offer a logical framework for conducting these analyses in a systematic and efficient manner.

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References

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